
5,12-Diphenyltetracene
Overview
Description
5,12-Diphenyltetracene is an organic compound belonging to the family of tetracenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two phenyl groups attached to the 5th and 12th positions of the tetracene backbone. It is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields, particularly in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Diphenyltetracene typically involves the reaction of 2,3-dibromonaphthalene with 1,3-diphenylisobenzofuran in the presence of n-butyllithium (n-BuLi). This reaction yields an epoxytetracene adduct, which is subsequently reduced using zinc dust in acetic acid under reflux conditions. The final product is purified through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for its application in industrial settings, particularly in the production of organic semiconductors .
Chemical Reactions Analysis
Types of Reactions
5,12-Diphenyltetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the tetracene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Zinc dust in acetic acid is commonly used
Biological Activity
5,12-Diphenyltetracene (DPT) is a polycyclic aromatic hydrocarbon that has garnered attention for its unique photophysical properties and potential biological applications. This article explores the biological activity of DPT, including its mechanisms of action, effects on biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its tetracene backbone with two phenyl substituents at the 5 and 12 positions. This structure contributes to its significant optical properties, including strong absorption and emission characteristics, making it a candidate for various applications in organic electronics and photonics.
Photophysical Properties
DPT exhibits remarkable photophysical properties, particularly in relation to singlet fission—a process where a single photon generates two triplet excitons. This phenomenon has implications for enhancing the efficiency of organic solar cells and photodetectors. Research indicates that DPT can facilitate singlet fission under specific conditions, leading to increased charge carrier generation in photovoltaic applications .
Cytotoxicity and Cellular Effects
Studies have demonstrated that DPT exhibits cytotoxic effects on various cell lines. For instance, research has indicated that DPT can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon photoexcitation. The mechanism involves the formation of singlet oxygen, which can damage cellular components and lead to cell death .
Case Study 1: In Vitro Studies on Cancer Cells
In a study examining the effects of DPT on human cancer cell lines, researchers found that exposure to DPT under UV light resulted in significant cell death compared to controls. The study utilized flow cytometry to assess apoptosis levels, revealing that DPT-induced ROS played a critical role in triggering apoptotic pathways .
Case Study 2: Photodynamic Therapy Applications
DPT's ability to produce singlet oxygen makes it a candidate for photodynamic therapy (PDT). In a preclinical trial, DPT was tested as a photosensitizer in conjunction with light exposure on tumor-bearing mice. Results indicated a marked reduction in tumor size compared to untreated controls, suggesting that DPT could be an effective agent in PDT protocols .
Data Overview
The following table summarizes key findings from various studies on the biological activity of this compound:
Scientific Research Applications
Organic Electronics
Organic Field-Effect Transistors (OFETs)
DPT is widely used as a semiconductor material in the fabrication of organic field-effect transistors (OFETs). Its high charge mobility and suitable energy levels make it an excellent candidate for this application. Research has demonstrated that DPT-based OFETs exhibit superior performance metrics compared to other organic semiconductors, including high on/off ratios and low threshold voltages .
Organic Photovoltaics (OPVs)
DPT is also utilized in organic photovoltaic cells due to its ability to absorb light efficiently and convert it into electrical energy. Studies indicate that devices incorporating DPT show enhanced power conversion efficiencies. The unique electronic properties of DPT allow for effective exciton dissociation and charge transport, critical for optimizing OPV performance .
Photonic Applications
Light Emission and Photoluminescence
DPT exhibits notable photoluminescence properties, making it suitable for applications in light-emitting devices (LEDs). Research indicates that crystalline DPT shows subgap luminescence due to structural defects, which can be harnessed to improve the efficiency of light-emitting applications. The emission spectra of DPT reveal discrete electronic transitions that contribute to its luminescent properties, providing insights into the design of better photonic materials .
Singlet Fission
DPT has been investigated for its potential in singlet fission processes, where one excited singlet state splits into two triplet states. This phenomenon can potentially double the number of charge carriers generated from a single absorbed photon, significantly enhancing the efficiency of solar cells. Recent studies have explored DPT's role as a chromophore in chiral molecular assemblies to control singlet fission dynamics .
Case Studies
Properties
IUPAC Name |
5,12-diphenyltetracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-3-11-21(12-4-1)29-25-17-9-10-18-26(25)30(22-13-5-2-6-14-22)28-20-24-16-8-7-15-23(24)19-27(28)29/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSKWYAKBATHET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307030 | |
Record name | 5,12-diphenyltetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27130-32-1 | |
Record name | NSC186208 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,12-diphenyltetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is singlet fission, and why is DPT relevant to this process?
A: Singlet fission is a photophysical process where a singlet excited state shares its energy with a neighboring molecule in its ground state, converting into two triplet excited states. [, ] This process has implications for solar energy conversion by potentially exceeding the Shockley-Queisser limit. DPT has been identified as a promising candidate for singlet fission due to its electronic structure and demonstrated ability to undergo efficient singlet fission in both disordered films and nanoparticles. [, , ]
Q2: How does the molecular packing of DPT in the solid state influence its singlet fission efficiency?
A: Research suggests that the arrangement of DPT molecules within the crystal lattice significantly impacts its singlet fission efficiency. [, ] Different crystal structures, or polymorphs, of DPT exhibit varying degrees of electronic coupling between neighboring molecules and differing energy levels of charge-transfer states, both crucial factors for efficient singlet fission. [, ] For example, theoretical studies comparing DPT to other rubrene derivatives revealed a wide range of calculated charge-transfer energies and electronic couplings depending on the specific molecular packing, directly influencing singlet fission rates. []
Q3: Can DPT undergo singlet fission in forms other than single crystals?
A: Yes, DPT has demonstrated singlet fission capabilities in forms beyond single crystals. Studies show that DPT undergoes singlet fission in disordered films, achieving a lower triplet yield compared to its crystalline counterpart. [] Additionally, researchers have synthesized colloidal DPT nanoparticles exhibiting singlet fission. [] These nanoparticles offer a platform to investigate the role of molecular arrangement and charge transfer in singlet fission using liquid suspensions. []
Q4: Are there any challenges in utilizing DPT for singlet fission applications?
A: Despite its potential, challenges remain in maximizing DPT’s efficiency for singlet fission. The complex interplay between molecular packing, electronic couplings, and energy levels necessitates careful control over DPT’s morphology during device fabrication. [, ] Further research is needed to optimize the organization of DPT molecules to maximize singlet fission yields for practical applications.
Q5: How is the self-assembly of DPT controlled at the nano- and microscale?
A: Researchers have successfully demonstrated the spatial and temporal control of DPT self-assembly into organized structures using a photochemical approach. [, ] A photoreactive precursor molecule, dkDDOA, is first synthesized. [, ] Upon irradiation with blue light, dkDDOA undergoes photodecarbonylation, transforming into DPT and simultaneously triggering gelation in a suitable solvent like DMSO. [, ] This method enables the creation of patterned DPT nanofibers on surfaces, even without surface treatment. [, ] The ability to precisely control DPT's self-assembly at such small scales opens up possibilities for fabricating nanoscale devices and materials with tailored optical properties.
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